6-[N-(2-methoxyethyl)carbamoyl]indole
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-16-7-6-14-12(15)10-3-2-9-4-5-13-11(9)8-10/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
KJFFEYXVBOWZOY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including 6-[N-(2-methoxyethyl)carbamoyl]indole. Research indicates that compounds with an indole scaffold exhibit significant activity against a range of pathogens. For instance, derivatives have shown effectiveness against Candida albicans, Escherichia coli, and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often below 6.25 μg/ml . The structural modifications in indole compounds can enhance their antimicrobial potency, making them promising candidates for developing new antibiotics.
Antitumor Properties
Indole derivatives, including this compound, have been investigated for their antitumor activities. A notable study found that certain indole-based compounds could induce cell cycle arrest and apoptosis in cancer cell lines, such as HT29 (a colorectal cancer cell line) . The ability to selectively target malignant cells while sparing healthy cells is crucial for cancer therapeutics, and indoles have demonstrated this potential.
Neuroprotective Effects
The neuroprotective properties of indole derivatives have also been explored, particularly in the context of viral infections affecting the central nervous system. For example, some indole-2-carboxamide derivatives have been shown to inhibit the replication of neurotropic alphaviruses, providing a protective effect against infections like western equine encephalitis virus . This suggests that compounds like this compound may offer therapeutic benefits in treating viral-induced neurological disorders.
Anti-inflammatory Applications
Indole compounds are known for their anti-inflammatory properties. Research indicates that N-acyl substituted indoles can be synthesized to produce drugs with anti-inflammatory effects similar to established medications like indomethacin . The potential for this compound to exhibit such properties makes it a candidate for further investigation in inflammatory disease models.
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions aimed at modifying the indole core to enhance biological activity. Techniques such as acylation and alkylation have been employed to create derivatives with improved pharmacological profiles . Understanding the structure-activity relationship (SAR) of these compounds is essential for optimizing their efficacy and safety profiles.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-[N-(2-methoxyethyl)carbamoyl]indole with structurally related indole derivatives, emphasizing substituent effects on physicochemical properties and synthetic approaches.
Table 1: Comparative Analysis of Indole Derivatives
Key Comparisons:
Functional Group Influence on Physicochemical Properties :
- Polarity and Solubility : Indole-6-carboxylic acid () exhibits high polarity due to its ionizable carboxylic acid group, resulting in greater aqueous solubility compared to the carbamoyl-substituted target compound. The 2-methoxyethyl group in the target compound likely enhances solubility in organic solvents like DMSO .
- Thermal Stability : The high melting point of Indole-6-carboxylic acid (256–259°C) reflects strong intermolecular hydrogen bonding, whereas the carbamoyl group in the target compound may reduce crystallinity, leading to a lower or unrecorded melting point .
Synthetic Strategies: The target compound shares synthetic parallels with acylguanidine indole analogs (), where HATU-mediated coupling is critical for introducing the carbamoyl group.
Biological Activity :
- While highlights nitrovinyl-substituted indoles as antioxidants for ischemia, the carbamoyl group in the target compound may confer distinct pharmacological profiles, such as kinase inhibition or receptor binding, though specific data are absent in the provided evidence .
Preparation Methods
Nitroarene Reduction and Cyclization
A two-step protocol involving nitroarene reduction followed by alkyne annulation, as demonstrated by, offers a pathway to indoles with electron-withdrawing groups (EWGs). For 6-substituted indoles, nitrobenzoic acid derivatives serve as ideal precursors:
-
Reduction of 4-nitrobenzoic acid methyl ester (or analogous derivatives) to N-arylhydroxylamine using hydrazine/Rh/C in THF.
-
DABCO-catalyzed-sigmatropic rearrangement with terminal alkynes (e.g., methyl propiolate) to yield methyl indole-6-carboxylate.
This method, scalable to 50 mmol with reported yields >80%, provides direct access to C-6 esters, which are hydrolyzable to carboxylic acids.
Directed C–H Functionalization
Carboxamide Installation: Coupling Strategies
With the indole-6-carboxylic acid intermediate, carboxamide formation proceeds via activation and nucleophilic substitution.
Carbodiimide-Mediated Coupling
The method outlined in for synthesizing indole-3-carboxamides adapts well to C-6 derivatives:
Procedure :
-
Activation : Indole-6-carboxylic acid (1 equiv) reacts with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 min.
-
Amidation : 2-Methoxyethylamine (1.5 equiv) is added, and the reaction stirs at room temperature for 12–16 h.
-
Workup : Dilution with ethyl acetate, washing (H₂O, brine), and column chromatography (EtOAc/hexane) yield the pure product.
Optimization Data :
Mixed Carbonate Activation
For acid-sensitive substrates, converting the carboxylic acid to an acyl chloride (SOCl₂, 60°C, 2 h) prior to amine coupling improves efficiency:
-
Quench excess SOCl₂ with anhydrous toluene.
-
Add 2-methoxyethylamine (2.0 equiv) in THF at −20°C to suppress side reactions.
Integrated Synthetic Routes
Two-Step Route from Nitrobenzoic Acid
-
Indole-6-carboxylate synthesis (from 4-nitrobenzoic acid methyl ester):
-
EDC/HOBt-mediated amidation :
Total yield : 65% (over two steps).
Late-Stage C–H Carboxamidation
A Rh-catalyzed approach (hypothetical):
Challenges : Competing dimerization and regioselectivity require further study.
Analytical Characterization
Critical data for 6-[N-(2-methoxyethyl)carbamoyl]indole (hypothetical):
Q & A
Q. What are the optimal synthetic routes for 6-[N-(2-methoxyethyl)carbamoyl]indole, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling indole-6-carboxylic acid with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC). Key parameters include:
- Temperature : 0–25°C to minimize side reactions like dimerization.
- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency .
- Solvent : Anhydrous DMF or dichloromethane ensures solubility and prevents hydrolysis.
Yields can be improved by purifying intermediates (e.g., indole-6-carboxylic acid chloride) via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : NMR should show peaks for the indole NH (~10 ppm), methoxyethyl protons (δ 3.3–3.5 ppm), and carbamoyl carbonyl (δ ~165 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 247.1215 (CHNO) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane at 4°C .
Q. What purification strategies are effective for removing by-products in indole carboxamide synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Use 5% NaHCO to remove unreacted carboxylic acid.
- Flash Chromatography : A gradient of 5–20% methanol in dichloromethane separates carboxamide from dimeric by-products.
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways (e.g., electrophilic substitution at the indole C3 position) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using COMSOL Multiphysics or Gaussian .
- Machine Learning : Train models on existing indole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC calculations .
- Mechanistic Studies :
- Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to identify binding modes .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes .
Q. How should researchers address contradictory data in solubility and stability studies?
- Methodological Answer :
- Controlled Replicates : Perform triplicate measurements under standardized conditions (pH 7.4 PBS, 25°C).
- Advanced Analytics : Use HPLC-PDA to detect degradation products (e.g., hydrolyzed carboxamide) .
- Cross-Validation : Compare results with structurally analogous indoles (e.g., 5-methoxyindole derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
